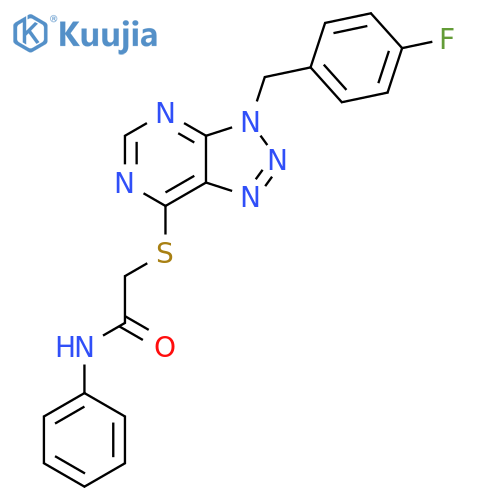

Cas no 863453-18-3 (2-({3-(4-fluorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-N-phenylacetamide)

2-({3-(4-fluorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-N-phenylacetamide 化学的及び物理的性質

名前と識別子

-

- 2-({3-(4-fluorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-N-phenylacetamide

- 863453-18-3

- AKOS024596220

- 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide

- F0682-0236

- 2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-phenylacetamide

- 2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide

-

- インチ: 1S/C19H15FN6OS/c20-14-8-6-13(7-9-14)10-26-18-17(24-25-26)19(22-12-21-18)28-11-16(27)23-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,23,27)

- InChIKey: UTFXIJGWJIYDEW-UHFFFAOYSA-N

- ほほえんだ: S(CC(NC1C=CC=CC=1)=O)C1=C2C(=NC=N1)N(CC1C=CC(=CC=1)F)N=N2

計算された属性

- せいみつぶんしりょう: 394.10120846g/mol

- どういたいしつりょう: 394.10120846g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 28

- 回転可能化学結合数: 6

- 複雑さ: 515

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 111Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

2-({3-(4-fluorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-N-phenylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0682-0236-5mg |

2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide |

863453-18-3 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0682-0236-3mg |

2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide |

863453-18-3 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0682-0236-20μmol |

2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide |

863453-18-3 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0682-0236-50mg |

2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide |

863453-18-3 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0682-0236-75mg |

2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide |

863453-18-3 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0682-0236-4mg |

2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide |

863453-18-3 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0682-0236-10μmol |

2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide |

863453-18-3 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0682-0236-2μmol |

2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide |

863453-18-3 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0682-0236-1mg |

2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide |

863453-18-3 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0682-0236-10mg |

2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide |

863453-18-3 | 90%+ | 10mg |

$79.0 | 2023-05-17 |

2-({3-(4-fluorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-N-phenylacetamide 関連文献

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

2-({3-(4-fluorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-N-phenylacetamideに関する追加情報

Introduction to 2-({3-(4-fluorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-N-phenylacetamide and Its Significance in Modern Chemical Biology

The compound with the CAS number 863453-18-3 and the product name 2-({3-(4-fluorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-N-phenylacetamide represents a fascinating intersection of medicinal chemistry and biochemistry. This molecule has garnered significant attention in recent years due to its unique structural features and promising biological activities. The introduction of fluorine atoms and the presence of a triazolopyrimidine core contribute to its distinctive chemical profile, making it a valuable candidate for further exploration in drug discovery and therapeutic development.

In the realm of chemical biology, the strategic incorporation of fluorine atoms into organic molecules has been well-documented for its ability to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The fluorine atom's electronegativity and small size allow it to interact favorably with biological targets, often leading to improved drug efficacy. In the case of 2-({3-(4-fluorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-N-phenylacetamide, the presence of a 4-fluorophenyl group at the 3-position of the triazolopyrimidine scaffold is particularly noteworthy. This substitution pattern has been associated with enhanced binding interactions with various enzymes and receptors, making it a compelling scaffold for developing novel therapeutic agents.

The triazolopyrimidine core is another critical feature of this compound that contributes to its biological relevance. Triazolopyrimidines are known for their versatility in medicinal chemistry due to their ability to form multiple hydrogen bonds and their stability under various physiological conditions. The specific arrangement of nitrogen atoms in the triazolopyrimidine ring allows for optimal interactions with biological targets, often leading to high-affinity binding. This structural motif has been successfully employed in the development of antiviral, anticancer, and anti-inflammatory agents, highlighting its importance in drug design.

Recent studies have begun to elucidate the mechanisms by which compounds like 2-({3-(4-fluorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-N-phenylacetamide exert their biological effects. Research indicates that this molecule may interact with multiple targets within cellular pathways involved in inflammation and cell proliferation. The sulfanyl group at the 7-position of the triazolopyrimidine ring has been identified as a key interaction point with certain enzymes, suggesting potential therapeutic applications in conditions characterized by abnormal cell growth or inflammation.

The phenylacetamide moiety at the N-terminal position of the molecule further enhances its pharmacological profile. Phenylacetamides are known for their ability to modulate neurotransmitter systems and have been explored in the treatment of neurological disorders. The combination of this moiety with the fluorophenylmethyl group at the 3-position creates a unique pharmacophore that may contribute to enhanced binding affinity and selectivity for specific biological targets.

In terms of synthetic chemistry, 2-({3-(4-fluorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-N-phenylacetamide exemplifies the sophistication achievable through modern synthetic methodologies. The synthesis involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of fluorine atoms into complex molecular frameworks often presents challenges due to their reactivity and sensitivity to various environmental factors. However, advances in synthetic techniques have made it possible to incorporate fluorine atoms into increasingly complex molecules with greater efficiency.

The potential applications of this compound are vast and span multiple therapeutic areas. Preliminary studies suggest that it may have utility in treating inflammatory diseases by modulating key signaling pathways involved in inflammation. Additionally, its interaction with enzymes implicated in cancer cell proliferation makes it a promising candidate for anticancer therapies. The ability of this molecule to interact with multiple targets also suggests potential applications in treating comorbid conditions where multiple disease pathways are dysregulated.

The development of new drugs is an iterative process that relies heavily on both computational modeling and experimental validation. Computational methods such as molecular docking and molecular dynamics simulations have been instrumental in understanding how compounds like 2-({3-(4-fluorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-N-phenylacetamide interact with biological targets at an atomic level. These simulations provide valuable insights into binding affinities and potential side effects before compounds enter preclinical testing.

The integration of computational chemistry with traditional experimental approaches has accelerated the drug discovery process significantly. High-throughput screening (HTS) techniques allow for rapid testing of large libraries of compounds against various biological targets. When combined with computational predictions, HTS can identify lead compounds that exhibit high affinity and selectivity for specific targets more efficiently than traditional methods alone.

The future prospects for this compound are promising as ongoing research continues to uncover new biological activities and mechanisms of action. Further optimization through structure-based drug design may lead to even more potent and selective therapeutic agents derived from this scaffold. Additionally, exploring analogs that incorporate different substituents or functional groups could expand its therapeutic applications.

In conclusion, 2-({3-(4-fluorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-Nphenylacetamide represents a significant advancement in medicinal chemistry due to its unique structural features and promising biological activities. Its incorporation into drug discovery efforts holds great potential for developing novel treatments for various diseases characterized by inflammation or abnormal cell proliferation. As research continues to uncover new insights into its mechanisms of action and therapeutic applications,

863453-18-3 (2-({3-(4-fluorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-N-phenylacetamide) 関連製品

- 1177287-57-8({[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine)

- 391876-30-5(N-4-bromo-3-(2-chlorobenzoyl)phenyl-4-(propan-2-yloxy)benzamide)

- 1798842-75-7(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid methyl ester)

- 1807119-04-5(3-Bromo-5-bromomethyl-2-cyanobenzoic acid)

- 1181457-93-1(3-{5,7-Dimethylpyrazolo1,5-apyrimidin-2-yl}propan-1-amine Dihydrochloride)

- 2171195-70-1(2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutyl}acetic acid)

- 2054-14-0(2,2-bis(4-fluorophenyl)acetaldehyde)

- 2163401-80-5(1-(1-methyl-1H-imidazol-2-yl)methylcyclopropane-1-carboxylic acid)

- 2680671-88-7(Benzyl 3-hydroxy-8-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate)

- 2248382-78-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylate)